Tulobuterol Hydrochloride

説明

特性

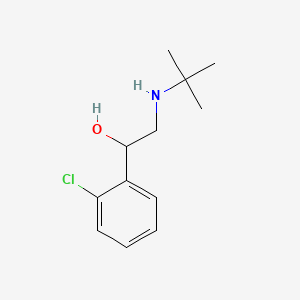

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRVYIRDVHLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41570-61-0 (Parent) |

Source

|

| Record name | Tulobuterol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045805 |

Source

|

| Record name | Tulobuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56776-01-3, 41570-61-0 |

Source

|

| Record name | Tulobuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulobuterol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tulobuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tulobuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tulobuterol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TULOBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: β2-Adrenergic Receptor-Mediated Bronchodilation

A Technical Guide to the Mechanism of Action of Tulobuterol Hydrochloride on Bronchial Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a potent, long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is primarily rooted in its ability to induce bronchodilation through a well-defined signaling cascade within bronchial smooth muscle cells. This technical guide provides an in-depth exploration of tulobuterol's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways.

Tulobuterol exerts its primary effect by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) abundantly expressed on the surface of bronchial smooth muscle cells. This interaction initiates a canonical signaling pathway that culminates in muscle relaxation and subsequent dilation of the airways.

The sequence of events is as follows:

-

Receptor Binding and G-Protein Activation: Tulobuterol binds to the β2-adrenergic receptor, inducing a conformational change. This change facilitates the activation of the associated heterotrimeric stimulatory G-protein (Gs). The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex translocates along the cell membrane and binds to adenylyl cyclase, an enzyme that it allosterically activates.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). Studies have confirmed that PKA is the predominant and physiologically relevant effector through which β-agonists exert their relaxant effects on airway smooth muscle.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates multiple intracellular target proteins, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. Key PKA-mediated events that promote relaxation include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA-dependent phosphorylation of MLCK decreases its activity, reducing the phosphorylation of the myosin light chain (MLC20).

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can promote the activity of MLCP, which dephosphorylates MLC20. The dephosphorylation of myosin is a critical step for muscle relaxation.

-

Modulation of Ion Channels: PKA activation leads to the opening of large-conductance calcium-activated potassium (BKCa) channels, causing potassium efflux and hyperpolarization of the cell membrane. This makes the cell less excitable and reduces calcium influx through voltage-gated calcium channels.

-

The net result of this cascade is the relaxation of the bronchial smooth muscle, which alleviates bronchoconstriction and improves airflow.

Caption: Primary signaling pathway for tulobuterol-induced bronchodilation.

Quantitative Pharmacodynamics and Receptor Interaction

The interaction of tulobuterol with the β2-adrenergic receptor has been quantified through various in vitro assays. Radioligand binding studies are crucial for determining the affinity of a drug for its receptor.

| Parameter | Value | Drug/Ligand | Assay Type | Source |

| K D (High-Affinity Site) | 1.5 x 10⁻⁷ M | Tulobuterol | Radioligand Binding (³H-DHA) on rat pulmonary membranes | [1] |

| K D (High-Affinity Site) | 1.6 x 10⁻⁷ M | Terbutaline | Radioligand Binding (³H-DHA) on rat pulmonary membranes | [1] |

| K D (High-Affinity Site) | 9.4 x 10⁻⁷ M | Salbutamol | Radioligand Binding (³H-DHA) on rat pulmonary membranes | [1] |

Table 1: Receptor Binding Affinity Data.[1]

These studies indicate that tulobuterol possesses a high affinity for the β2-adrenergic receptor, comparable to that of terbutaline.[1] Functional studies have also characterized tulobuterol as a partial agonist, meaning it activates the receptor to produce a response but cannot elicit the maximal possible response, even at full receptor occupancy.[2]

Pharmacokinetic Profile

The method of administration significantly influences the pharmacokinetic profile of tulobuterol. The transdermal patch is a common delivery system designed to provide sustained drug release.

| Parameter | Value (mean ± SD) | Administration | Population | Source |

| Cmax | 1.33 ± 0.21 ng/mL | Transdermal Patch (1-2 mg) | Children with Asthma | [3] |

| Tmax | 14.0 ± 2.0 hours | Transdermal Patch (1-2 mg) | Children with Asthma | [3] |

| AUC₀-t | 27.1 ± 4.2 ng·hr/mL | Transdermal Patch (1-2 mg) | Children with Asthma | [3] |

| Tmax | 0.8 - 1.5 hours | Inhalation (Aerosol) | Healthy Male Volunteers | [4] |

| Tmax | 9 - 12 hours | Transdermal Patch | Healthy Male Volunteers | [4] |

Table 2: Key Pharmacokinetic Parameters of Tulobuterol.[3][4]

The transdermal patch provides a prolonged time to peak concentration (Tmax), which allows for sustained therapeutic levels, making it suitable for managing chronic respiratory conditions.[3][4]

Secondary Anti-Inflammatory Mechanisms

Beyond its primary bronchodilatory role, tulobuterol has demonstrated anti-inflammatory properties. This dual action is beneficial in the context of asthma, which is fundamentally an inflammatory disease. Preclinical studies in mouse models of allergic asthma have shown that tulobuterol can attenuate airway inflammation. The proposed mechanism involves the inhibition of the Spleen Tyrosine Kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

-

Syk/NF-κB Pathway: This pathway is critical in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines, in response to allergens and other inflammatory stimuli.[5] NF-κB is normally sequestered in the cytoplasm by an inhibitor protein (IκB).[6] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[5][6] Tulobuterol treatment in animal models has been shown to suppress the activation of Syk and the subsequent activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of tulobuterol via Syk/NF-κB inhibition.

Key Experimental Methodologies

The mechanisms of tulobuterol have been elucidated through several key experimental protocols.

Protocol: Isometric Tension Recording for Bronchodilator Effect

This ex vivo method directly measures the contractile and relaxant properties of airway smooth muscle.

-

Tissue Preparation: Tracheal rings or bronchial strips are dissected from an animal model (e.g., guinea pig, mouse) and cleared of connective tissue.[3]

-

Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs' solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.[3][7] One end of the tissue is fixed, while the other is connected to an isometric force transducer.

-

Equilibration: The tissue is equilibrated under a resting tension (e.g., 1-4 grams) for a set period.[7]

-

Contraction: A contractile agent (e.g., carbachol, histamine) is added to the bath to induce a stable, submaximal contraction.

-

Relaxation Curve: Cumulative concentrations of tulobuterol are added to the bath. The resulting relaxation is recorded by the force transducer.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction, allowing for the calculation of potency (EC₅₀) and efficacy (Emax).

Protocol: Radioligand Binding Assay for Receptor Affinity

This in vitro assay quantifies the affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of a ligand for its receptor.

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor through homogenization and differential centrifugation.[8][9]

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol) that binds to the receptor.[1]

-

Competition: Increasing concentrations of an unlabeled competitor ligand (tulobuterol) are added to displace the radioligand.

-

Incubation & Separation: The reaction is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of tulobuterol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of tulobuterol's binding affinity.[10]

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: cAMP Accumulation Assay

This cell-based functional assay measures the direct downstream consequence of β2-adrenergic receptor activation.

-

Cell Culture: Cells expressing the β2-adrenergic receptor are seeded in multi-well plates.[4]

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP and amplify the signal.[11]

-

Stimulation: Cells are treated with varying concentrations of tulobuterol for a defined period.[12]

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the lysate is measured using a competitive immunoassay, such as an ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.[13][14] In these assays, cellular cAMP competes with a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration, and a dose-response curve is generated to determine the EC₅₀ of tulobuterol for cAMP production.

Conclusion

The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process centered on its role as a selective β2-adrenergic receptor agonist. Its primary therapeutic effect, bronchodilation, is achieved through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, which leads to muscle relaxation by modulating key proteins involved in the contractile process. Quantitative data confirm its high affinity for the target receptor and a pharmacokinetic profile amenable to sustained action via transdermal delivery. Furthermore, emerging preclinical evidence suggests a secondary anti-inflammatory mechanism through the inhibition of the Syk/NF-κB pathway, which may contribute to its overall clinical benefit in inflammatory airway diseases. The robust experimental methodologies outlined herein have been fundamental to defining this mechanistic understanding, providing a solid foundation for its clinical application and for the development of future respiratory therapeutics.

References

- 1. Beta-agonistic properties of tulobuterol, a new beta-sympathicomimetic drug, and its effects on pulmonary beta-adrenoceptor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP accumulation assay [bio-protocol.org]

- 5. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Factor-κB Activation in Airway Epithelium Induces Inflammation and Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. assets.fishersci.com [assets.fishersci.com]

Pharmacological profile of Tulobuterol as a selective beta-2 adrenergic agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a potent and long-acting beta-2 adrenergic agonist utilized in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide delineates the pharmacological profile of Tulobuterol, with a specific focus on its selectivity for the beta-2 adrenergic receptor. This document provides a comprehensive overview of its mechanism of action, receptor binding affinity, functional potency, and key experimental data supporting its classification as a selective beta-2 agonist. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding for research and drug development professionals.

Introduction

Beta-2 adrenergic receptor agonists are a cornerstone in the therapeutic management of respiratory diseases characterized by reversible airway obstruction. Their primary mechanism involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] Tulobuterol distinguishes itself through its high selectivity for the beta-2 adrenergic receptor, which theoretically minimizes the potential for off-target effects, particularly cardiovascular side effects associated with beta-1 adrenergic receptor stimulation.[1][3] This document aims to provide a detailed technical examination of the pharmacological characteristics that define Tulobuterol as a selective beta-2 adrenergic agonist.

Mechanism of Action

Tulobuterol exerts its pharmacological effects by binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] This interaction initiates a cascade of intracellular events mediated by the Gs alpha subunit of the G-protein coupled receptor. The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[5]

Signaling Pathway Diagram

Figure 1: Tulobuterol-activated Beta-2 Adrenergic Signaling Pathway.

Receptor Binding and Functional Potency

The selectivity of Tulobuterol for the beta-2 adrenergic receptor over the beta-1 adrenergic receptor is a key determinant of its therapeutic profile. This selectivity is quantified through receptor binding assays (determining Ki values) and functional assays (determining EC50 values).

Data Presentation

| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Reference |

| Binding Affinity (Kd) | No significant binding or activation observed. | High-affinity binding demonstrated in pulmonary membranes (Kd ≈ 1.5 x 10⁻⁷ M). | [6] |

| Functional Activity | No direct positive chronotropic effect; effects not blocked by the selective beta-1 antagonist metoprolol. | Potent relaxation of airway smooth muscle; effects antagonized by the selective beta-2 blocker ICI 118,551. | [1] |

| Cardiac Effects | Did not affect spontaneously beating guinea pig atria. | Increased contractile force in sheep Purkinje fibers without affecting automaticity. | [1][7] |

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the pharmacological profile of Tulobuterol.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of Tulobuterol for beta-1 and beta-2 adrenergic receptors.

Figure 2: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express either beta-1 (e.g., turkey erythrocytes) or beta-2 (e.g., rat erythrocytes, lung tissue) adrenergic receptors.[1]

-

Incubation: A fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Tulobuterol.[1]

-

Equilibrium: The incubation is allowed to proceed to equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Tulobuterol concentration. The IC50 value (the concentration of Tulobuterol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (Functional Assay)

This assay measures the functional potency (EC50) of Tulobuterol in activating the downstream signaling of beta-1 and beta-2 adrenergic receptors.

Figure 3: Workflow for an adenylyl cyclase activation (cAMP) assay.

-

Cell Culture: Cells stably expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

-

Cell Stimulation: The cells are incubated with varying concentrations of Tulobuterol in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or AlphaScreen technology.[8]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Tulobuterol concentration. The EC50 value, representing the concentration of Tulobuterol that produces 50% of the maximal response, is determined from this curve.

In Vivo Bronchodilator Activity Assessment

This experiment evaluates the efficacy of Tulobuterol in reversing or preventing bronchoconstriction in an animal model.

-

Animal Model: Guinea pigs are a commonly used model for assessing bronchodilator activity.

-

Induction of Bronchoconstriction: Bronchoconstriction is induced by administering an agent such as histamine or methacholine.

-

Drug Administration: Tulobuterol is administered, typically via inhalation or intravenously, before or after the induction of bronchoconstriction.

-

Measurement of Airway Resistance: Airway resistance and dynamic lung compliance are measured to quantify the extent of bronchodilation.

-

Data Analysis: The percentage of inhibition of the bronchoconstrictor response or the reversal of an established bronchoconstriction is calculated to determine the in vivo potency of Tulobuterol.

In Vitro Cardiovascular Safety Assessment

This assay assesses the potential for Tulobuterol to induce cardiac side effects, such as changes in heart rate and contractility.

-

Tissue Preparation: Isolated right atria (for chronotropic effects) and papillary muscles or ventricular strips (for inotropic effects) from guinea pigs are suspended in an organ bath containing a physiological salt solution.[7]

-

Measurement of Cardiac Parameters: The spontaneous beating rate of the atria and the contractile force of the electrically stimulated papillary muscles are recorded.

-

Drug Application: Increasing concentrations of Tulobuterol are added to the organ bath.

-

Data Analysis: Changes in heart rate (chronotropic effect) and force of contraction (inotropic effect) are measured and compared to baseline values. Studies have shown that Tulobuterol does not have a direct positive chronotropic effect and did not affect spontaneously beating guinea pig atria.[1][3]

Conclusion

The pharmacological data presented in this technical guide collectively demonstrate that Tulobuterol is a selective beta-2 adrenergic agonist. Its high affinity and functional potency at the beta-2 receptor, coupled with its minimal activity at the beta-1 receptor, underpin its clinical efficacy as a bronchodilator with a favorable cardiovascular safety profile. The detailed experimental methodologies and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug development and respiratory pharmacology. Further quantitative studies directly comparing the binding and functional activity of Tulobuterol at human beta-1 and beta-2 receptors would provide a more precise quantification of its selectivity.

References

- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HKU Scholars Hub: Beta-2 adrenergic responses to tulobuterol in airway smooth muscle, vascular smooth muscle and adrenergic nerves [hub.hku.hk]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Beta-2 adrenergic responses to tulobuterol in airway smooth muscle, vascular smooth muscle and adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tulobuterol: a full beta-adrenoceptor agonist or a partial beta-agonist with membrane stabilizing activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

In-Depth Analysis of Tulobuterol's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol, a long-acting β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). However, emerging evidence reveals that tulobuterol also possesses significant anti-inflammatory properties, positioning it as a molecule of interest for broader therapeutic applications in inflammatory airway diseases. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of tulobuterol, with a focus on its modulatory effects on key signaling pathways and inflammatory mediators. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in the field.

Introduction

Chronic inflammation is a cornerstone of the pathophysiology of respiratory diseases such as asthma and COPD. While bronchodilators effectively manage symptoms of airway constriction, the underlying inflammatory processes often require separate therapeutic intervention, typically with corticosteroids. Tulobuterol, delivered via a transdermal patch, offers sustained therapeutic levels and has demonstrated a capacity to mitigate airway inflammation, suggesting a dual therapeutic benefit.[1][2] This guide delves into the molecular mechanisms underpinning these anti-inflammatory effects.

Core Anti-Inflammatory Mechanism: Inhibition of the Syk/NF-κB Signaling Pathway

The most well-documented anti-inflammatory mechanism of tulobuterol involves the downregulation of the Spleen Tyrosine Kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This pathway is pivotal in the allergic inflammatory response, particularly in mast cells and eosinophils.[1]

Upon allergen exposure, the cross-linking of IgE receptors (FcεRI) on the surface of mast cells and other immune cells triggers the activation of Syk.[1] Activated Syk initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Studies have shown that treatment with a tulobuterol patch significantly suppresses the expression and activation (phosphorylation) of Syk in the lung tissue of an allergic asthma mouse model.[1] This, in turn, leads to a dose-dependent inhibition of NF-κB activation.[1] The reduced NF-κB activity results in a significant decrease in the production of pro-inflammatory cytokines and a reduction in the influx of inflammatory cells into the airways.[1]

Signaling Pathway Diagram

References

Molecular Docking Studies of Tulobuterol Hydrochloride with β2-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational methodology for studying the interaction between Tulobuterol Hydrochloride, a selective β2-adrenergic receptor agonist, and its target, the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Tulobuterol is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.[1][2][3] Molecular docking is a pivotal in silico tool that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[4][5][6] This guide outlines detailed experimental protocols for performing molecular docking studies, presents a framework for quantitative data analysis, and visualizes key workflows and biological pathways using Graphviz. The insights gained from these computational studies are crucial for understanding the molecular basis of Tulobuterol's therapeutic action and for the rational design of novel, more effective β2AR agonists.

Introduction

This compound

Tulobuterol is a long-acting β2-adrenergic receptor agonist known for its bronchodilatory, anti-inflammatory, and antiviral properties.[1] As a sympathomimetic agent, it is often administered via a transdermal patch for the treatment of bronchial asthma and COPD.[3] Its therapeutic effect is achieved through selective activation of β2-adrenergic receptors in the smooth muscles of the airways, leading to relaxation and improved airflow.[7][8]

The β2-Adrenergic Receptor (β2AR)

The β2-adrenergic receptor is a well-characterized member of the GPCR family.[9] These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses.[10][11] Upon binding of an agonist like Tulobuterol, the β2AR undergoes a conformational change, leading to the activation of intracellular signaling cascades.[12][13] The primary pathway involves the coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[14][15] This cascade ultimately results in smooth muscle relaxation.[14] The β2AR can also couple to inhibitory G-proteins (Gi), highlighting the complexity of its signaling.[16]

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[4][5] The process involves two main components: a search algorithm to generate a large number of possible ligand conformations and orientations (poses) within the receptor's binding site, and a scoring function to estimate the binding affinity for each pose.[4] This methodology is instrumental in computer-aided drug design (CADD) for hit identification, lead optimization, and elucidating drug-receptor interactions at a molecular level.[5][6][17]

Experimental Protocols for Molecular Docking

The following section details a generalized yet comprehensive protocol for conducting molecular docking studies of Tulobuterol with the β2AR.

Receptor Preparation

-

Structure Retrieval: Obtain the three-dimensional crystal structure of the human β2-adrenergic receptor from a protein structure database like the Protein Data Bank (PDB). Several structures are available, representing both inactive and active states (e.g., PDB IDs: 2RH1, 3SN6, 4LDE, 5JQH).[14][18]

-

Homology Modeling (if necessary): In the absence of a suitable crystal structure, a homology model can be constructed using the amino acid sequence of the target receptor and a related protein with a known structure as a template.[19][20][21] Software such as Modeller can be used for this purpose.[19][20]

-

Protein Refinement:

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atomic charges using a force field (e.g., Gasteiger charges).

-

Repair any missing side chains or loops in the protein structure.

-

Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D structure using chemical drawing software like ChemDraw or Marvin Sketch.

-

Ligand Optimization:

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Assign appropriate atomic charges to the ligand atoms.

-

Define the rotatable bonds to allow for conformational flexibility during the docking process.

-

Docking Simulation

-

Binding Site Definition: Identify the active site of the β2AR. This is typically the orthosteric binding pocket where endogenous catecholamines bind.[22] Define a grid box that encompasses this entire binding cavity.

-

Docking Execution: Utilize molecular docking software such as AutoDock, Glide, or GOLD to perform the docking calculations.[18][23] The software's search algorithm will explore various conformations of Tulobuterol within the defined grid box.

-

Pose Selection and Analysis: The docking software will generate a series of docked poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose of Tulobuterol and the amino acid residues of the β2AR.

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex biological and computational processes. The following diagrams were generated using Graphviz (DOT language).

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-2 adrenergic responses to tulobuterol in airway smooth muscle, vascular smooth muscle and adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Activation mechanism of the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation mechanism of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. atsjournals.org [atsjournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Multiple conformational states in retrospective virtual screening – homology models vs. crystal structures: beta-2 adrenergic receptor case study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. On the applicability of GPCR homology models to computer-aided drug discovery: a comparison between in silico and crystal structures of the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]

- 23. journals.najah.edu [journals.najah.edu]

Synthesis and Structural Characterization of Tulobuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Tulobuterol Hydrochloride, a selective β2-adrenergic receptor agonist used in the treatment of asthma. This document details the chemical synthesis process, including reaction protocols and conditions, and elaborates on the analytical techniques employed for its comprehensive structural elucidation.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound commences with the starting material 2-chloroacetophenone. The synthesis proceeds through a three-step reaction sequence involving bromination, reduction, and amination, culminating in the formation of Tulobuterol, which is subsequently converted to its hydrochloride salt.

Synthesis Pathway

The synthesis pathway can be visualized as a sequential process, starting from the initial reactant and proceeding through key intermediates to the final product.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Step 1: Bromination of 2-Chloroacetophenone

-

Objective: To synthesize 2-bromo-1-(2-chlorophenyl)ethan-1-one.

-

Procedure: 2-chloroacetophenone is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the reaction temperature, typically at room temperature. The reaction mixture is stirred for a specified period to ensure complete bromination. After the reaction, the product is isolated by extraction and purified.[1]

-

Reaction Conditions:

-

Solvent: Acetic acid

-

Temperature: Room temperature

-

Duration: Several hours

-

Step 2: Amination with tert-Butylamine

-

Objective: To introduce the tert-butylamino group.

-

Procedure: The brominated intermediate is reacted with tert-butylamine. This nucleophilic substitution reaction replaces the bromine atom with the tert-butylamino group.

-

Reaction Conditions:

-

Solvent: Suitable organic solvent

-

Temperature: Controlled temperature to manage the exothermic reaction.

-

Step 3: Reduction of the Carbonyl Group

-

Objective: To reduce the ketone to a secondary alcohol.

-

Procedure: The carbonyl group of the aminated intermediate is reduced using a reducing agent like sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol. The reducing agent is added portion-wise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate.

-

Reaction Conditions:

-

Reducing Agent: Sodium Borohydride (NaBH₄)

-

Solvent: Methanol or Ethanol

-

Temperature: 0-5 °C initially, then stirred at room temperature.

-

Step 4: Formation of the Hydrochloride Salt

-

Objective: To convert the Tulobuterol free base into its more stable hydrochloride salt.

-

Procedure: The synthesized Tulobuterol base is dissolved in a suitable solvent, and a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) is added. The this compound salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Synthesis Data Summary

| Step | Starting Material | Reagents | Product | Yield | Purity |

| 1 | 2-Chloroacetophenone | Bromine, Acetic Acid | 2-Bromo-1-(2-chlorophenyl)ethan-1-one | High | - |

| 2 & 3 | 2-Bromo-1-(2-chlorophenyl)ethan-1-one | tert-Butylamine, NaBH₄ | Tulobuterol | - | - |

| 4 | Tulobuterol | HCl | This compound | Overall ~53% | >99% |

Structural Characterization

The comprehensive structural characterization of this compound is essential for confirming its identity, purity, and solid-state properties. This involves a combination of spectroscopic and crystallographic techniques.

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the structural characterization of a synthesized active pharmaceutical ingredient like this compound.

Caption: Experimental workflow for structural characterization.

Spectroscopic and Crystallographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

-

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.2 - 7.6 | m | Ar-H |

| Methine Proton | ~4.9 | d | CH-OH |

| Methylene Protons | ~2.5, ~2.7 | m | CH₂-N |

| Hydroxyl Proton | ~5.4 | d | OH |

| Amino Proton | - | - | NH |

| tert-Butyl Protons | ~1.0 | s | C(CH₃)₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 127 - 140 | Ar-C |

| Methine Carbon | ~70 | CH-OH |

| Methylene Carbon | ~50 | CH₂-N |

| Quaternary Carbon | ~50 | C(CH₃)₃ |

| Methyl Carbons | ~29 | C(CH₃)₃ |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

-

Experimental Protocol: The IR spectrum is recorded using an FTIR spectrometer. The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| N-H stretch (secondary amine salt) | 2400 - 3200 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (alcohol) | 1050 - 1260 |

| C-N stretch (amine) | 1020 - 1250 |

| C-Cl stretch (aryl halide) | 1000 - 1100 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Tulobuterol, confirming its elemental composition.

-

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) or LC-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are determined.

| Technique | Precursor Ion (m/z) | Product Ions (m/z) | Assignment |

| LC-ESI-MS | [M+H]⁺: 228.1 | - | Protonated Tulobuterol |

| LC-MS/MS | 228.1 | 172.1, 154.1, 139.1 | Fragmentation of Tulobuterol |

2.2.4. X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound, including information on its different polymorphic forms. Studies have identified at least three polymorphic forms (I, II, and III) and a hydrate of this compound.

-

Experimental Protocol: A single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

| Polymorphic Form | Melting Point (°C) | Heat of Fusion (kcal/mol) | Crystal System |

| Form I | 163 | 5.15 | - |

| Form II | 170 | 4.76 | - |

| Form III | - | - | - |

| Hydrate | - | - | - |

The molecular conformations in the different crystalline forms are reported to be nearly identical, with slight differences at the tertiary butyl terminal. However, the molecular packing arrangements differ significantly between the polymorphs.

Conclusion

The synthesis of this compound via the 2-chloroacetophenone route is a well-established and efficient process. Its structural integrity is rigorously confirmed through a suite of advanced analytical techniques, including NMR, FTIR, Mass Spectrometry, and X-ray Crystallography. The comprehensive data obtained from these methods are crucial for ensuring the quality, safety, and efficacy of this important bronchodilator in pharmaceutical applications. This guide provides a foundational understanding of the synthesis and detailed characterization of this compound for professionals in the field of drug development and research.

References

Enantioselective Synthesis of Tulobuterol and its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol, a long-acting β2-adrenergic receptor agonist, is a chiral molecule clinically used as a bronchodilator for the management of asthma and other respiratory diseases. The therapeutic activity of β2-agonists predominantly resides in one enantiomer. Therefore, the development of efficient and scalable enantioselective synthetic routes to access the individual stereoisomers of Tulobuterol is of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of Tulobuterol, focusing on chemoenzymatic and catalytic asymmetric approaches. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical implementation.

Core Synthetic Strategies

The key to the enantioselective synthesis of Tulobuterol lies in the stereocontrolled formation of the chiral β-amino alcohol moiety. The primary strategies to achieve this involve:

-

Chemoenzymatic Synthesis via Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to asymmetrically reduce a prochiral α-haloketone precursor to a chiral halohydrin, which is then converted to the target enantiomer of Tulobuterol.

-

Enzymatic Resolution of Racemic Precursors: This strategy involves the synthesis of a racemic mixture of a key intermediate, such as 2-chlorostyrene oxide or a mandelic acid derivative, followed by enzymatic resolution to isolate the desired enantiomer.

-

Asymmetric Epoxidation of an Olefin: Chiral catalysts can be employed to directly epoxidize 2-chlorostyrene to the corresponding chiral epoxide, a versatile intermediate for Tulobuterol synthesis.

This guide will focus on providing detailed protocols for the chemoenzymatic approaches, as they represent highly efficient and scalable methods for obtaining enantiopure key intermediates.

Chemoenzymatic Synthesis of (R)- and (S)-Tulobuterol Precursors

A highly effective chemoenzymatic route to enantiopure precursors of Tulobuterol starts with the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethan-1-one. This prochiral ketone can be selectively reduced to either the (R)- or (S)-bromohydrin using stereocomplementary ketoreductases. The resulting enantiopure bromohydrin can then be converted to the corresponding stereoisomer of Tulobuterol.

Diagram: Chemoenzymatic Synthesis of Tulobuterol Precursors

Caption: Chemoenzymatic pathway to (R)- and (S)-Tulobuterol.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethan-1-one (Prochiral Ketone)

This protocol describes the synthesis of the key starting material for the enzymatic reduction.

Materials:

-

2'-Chloroacetophenone

-

N-Bromosuccinimide (NBS)

-

para-Toluenesulfonic acid (p-TsOH)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2'-chloroacetophenone (1.0 eq.) in methanol, add N-bromosuccinimide (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Stir the reaction mixture at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-bromo-1-(2-chlorophenyl)ethan-1-one.

Quantitative Data for Prochiral Ketone Synthesis

| Reactant | Product | Reagents | Solvent | Yield | Purity |

| 2'-Chloroacetophenone | 2-Bromo-1-(2-chlorophenyl)ethan-1-one | NBS, p-TsOH | Methanol | ~86% | >95% |

Protocol 2: Enantioselective Reduction of 2-Bromo-1-(2-chlorophenyl)ethan-1-one

This protocol outlines the asymmetric reduction of the prochiral ketone to the chiral bromohydrin using a ketoreductase. The choice of a specific ketoreductase (R-selective or S-selective) will determine the stereochemistry of the product. A general procedure is provided, which should be adapted based on the specific enzyme's optimal conditions. A chemoenzymatic approach has been successfully applied for the synthesis of the analogous (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol with high enantiomeric excess[1][2][3].

Materials:

-

2-Bromo-1-(2-chlorophenyl)ethan-1-one

-

Ketoreductase (e.g., from Rhodococcus erythropolis or an engineered KRED)

-

NADPH (or a cofactor regeneration system, e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Dimethyl sulfoxide (DMSO) as a co-solvent

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reactor, prepare a solution of the buffer and NADPH. If using a cofactor regeneration system, add the components at this stage.

-

Add the ketoreductase to the buffer solution.

-

Prepare a stock solution of 2-bromo-1-(2-chlorophenyl)ethan-1-one in DMSO.

-

Slowly add the substrate solution to the enzyme-containing buffer with gentle stirring.

-

Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., 30 °C) and monitor the conversion by HPLC or GC.

-

Upon completion, extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The enantiomeric excess (ee) of the resulting (R)- or (S)-2-bromo-1-(2-chlorophenyl)ethanol should be determined by chiral HPLC or chiral GC analysis.

Quantitative Data for Enantioselective Reduction

| Substrate | Product | Biocatalyst | Cofactor | Co-solvent | Yield | Enantiomeric Excess (ee) |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | (R)-2-Bromo-1-(2-chlorophenyl)ethanol | R-selective KRED | NADPH | DMSO | High | >93% |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | (S)-2-Bromo-1-(2-chlorophenyl)ethanol | S-selective KRED | NADPH | DMSO | High | >98% |

Protocol 3: Synthesis of (R)- or (S)-Tulobuterol from Chiral Bromohydrin

This protocol describes the final step to produce the desired Tulobuterol enantiomer.

Materials:

-

(R)- or (S)-2-Bromo-1-(2-chlorophenyl)ethanol

-

tert-Butylamine

-

A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolve the enantiopure bromohydrin (1.0 eq.) in the chosen solvent.

-

Add an excess of tert-butylamine (e.g., 3-5 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the enantiomerically pure Tulobuterol.

Alternative Enantioselective Strategy: Enzymatic Resolution of 2-Chlorostyrene Oxide

An alternative and powerful method involves the enzymatic resolution of racemic 2-chlorostyrene oxide. This intermediate can be synthesized from 2-chlorostyrene. The racemic epoxide can then be resolved using an epoxide hydrolase to selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric purity. A similar strategy has been effectively used for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol[4][5].

Diagram: Enantioselective Synthesis via Epoxide Resolution

Caption: Synthesis of (R)-Tulobuterol via enzymatic resolution of 2-chlorostyrene oxide.

Conclusion

The enantioselective synthesis of Tulobuterol and its stereoisomers is crucial for the development of stereochemically pure active pharmaceutical ingredients. Chemoenzymatic methods, particularly the asymmetric reduction of prochiral ketones using ketoreductases, offer a highly efficient, scalable, and environmentally friendly approach to access the key chiral intermediates with high enantiopurity. The provided protocols and data serve as a comprehensive guide for researchers in the field of pharmaceutical synthesis to develop robust and efficient manufacturing processes for these important therapeutic agents. Further optimization of reaction conditions and enzyme selection can lead to even more efficient and cost-effective syntheses.

References

- 1. Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists[v1] | Preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacokinetic Profile and Metabolism of Tulobuterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol hydrochloride is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its intricate metabolic pathways. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics and metabolism of tulobuterol, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated across various routes of administration, including oral, inhalation, and transdermal systems. These studies reveal distinct profiles that influence the drug's therapeutic application and dosage regimens.

Absorption

Tulobuterol is readily absorbed following administration, with the rate and extent of absorption being highly dependent on the delivery method.

-

Oral Administration: Following oral ingestion, tulobuterol is absorbed from the gastrointestinal tract.

-

Inhalation: When administered via inhalation, tulobuterol is rapidly absorbed, leading to a quick onset of action.

-

Transdermal Patch: The transdermal patch provides for a gradual and sustained release of tulobuterol over a 24-hour period. This delivery system is designed to achieve steady-state concentrations and can be particularly beneficial for managing nocturnal symptoms.

Distribution

Once absorbed into the systemic circulation, tulobuterol is distributed throughout the body. While specific details on tissue distribution are not extensively documented in the available literature, as a β2-adrenergic agonist, its primary site of action is the bronchial smooth muscle.

Metabolism

Tulobuterol undergoes extensive metabolism in the body, primarily in the liver. The metabolic pathways involve both Phase I and Phase II reactions, leading to the formation of several metabolites. A key metabolite, 4-hydroxytulobuterol, has been identified and is noted to be more potent than the parent compound. Other identified metabolites include 4,5-dihydroxytulobuterol and 4-hydroxy-3-methoxytulobuterol, indicating that hydroxylation and subsequent O-methylation are significant metabolic routes[1]. The cytochrome P450 (CYP) enzyme system is implicated in the Phase I metabolism of tulobuterol, although the specific isoenzymes involved have not been definitively identified in the provided search results. Phase II metabolism likely involves the conjugation of tulobuterol and its hydroxylated metabolites with glucuronic acid and sulfate.

Excretion

The parent drug and its metabolites are primarily excreted from the body via the urine. The mean urinary recovery of unchanged tulobuterol after a single inhalation or transdermal patch application is relatively low, suggesting extensive metabolism. After inhalation, approximately 3-4% of the dose is recovered as unchanged drug in the urine, while after transdermal application, this value is around 5-6%[2].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from studies in healthy male volunteers and children with asthma.

Table 1: Pharmacokinetic Parameters of Tulobuterol After Repeated Oral Doses in Healthy Male Volunteers [3]

| Parameter | Value (Mean ± SD) |

| Dose | 2 mg, twice daily for seven days |

| Peak Plasma Concentration (Cmax) | 2.8 ± 0.8 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 1.0 ± 0.3 hr |

| Elimination Half-life (t½) | 2.4 ± 0.4 hr |

Table 2: Pharmacokinetic Parameters of Tulobuterol After Transdermal and Inhalation Administration in Healthy Male Volunteers [2]

| Administration Route | Tmax (hr) |

| Inhalation | 0.8 - 1.5 |

| Transdermal Patch | ~9 - 12 |

Table 3: Pharmacokinetic Parameters of Tulobuterol Patch in Children with Asthma [4]

| Parameter | Value (Mean ± SD) |

| Peak Plasma Concentration (Cmax) | 1.33 ± 0.21 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 14.0 ± 2.0 hours |

| Area Under the Curve (AUC₀-t) | 27.1 ± 4.2 ng·hr/mL |

Metabolic and Signaling Pathways

The therapeutic effects of tulobuterol are mediated through its interaction with the β2-adrenergic receptor and subsequent signaling cascades. Additionally, it exhibits anti-inflammatory effects through the modulation of the Syk/NF-κB pathway.

Tulobuterol Metabolic Pathway

The metabolism of tulobuterol involves hydroxylation and O-methylation, followed by potential conjugation reactions.

Metabolic pathway of tulobuterol.

β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic agonist, tulobuterol stimulates a signaling cascade that results in bronchodilation.

β2-adrenergic receptor signaling pathway.

Syk/NF-κB Anti-inflammatory Pathway

Tulobuterol has been shown to exert anti-inflammatory effects by down-regulating the Syk/NF-κB signaling pathway.

Syk/NF-κB anti-inflammatory pathway.

Experimental Protocols

Determination of Tulobuterol and its Metabolites in Biological Samples

Objective: To quantify tulobuterol and its metabolites in plasma and urine to determine pharmacokinetic parameters.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (Plasma):

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of tulobuterol).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Sample Preparation (Urine):

-

To a urine sample, add an internal standard.

-

If necessary, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Elute the analytes from the SPE cartridge and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for tulobuterol and its metabolites in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of tulobuterol and its metabolites.

-

Quantify the analytes in the biological samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To identify the metabolic pathways of tulobuterol and the cytochrome P450 (CYP) isoforms involved in its metabolism.

Methodology: Incubation with Human Liver Microsomes (HLMs)

-

Incubation Mixture:

-

Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and tulobuterol in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

To identify the specific CYP isoforms involved, parallel incubations can be performed with recombinant human CYP enzymes or with HLMs in the presence of specific chemical inhibitors for different CYP isoforms.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate for a specified time period at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated incubation mixture to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the remaining tulobuterol and the formed metabolites.

-

-

Data Analysis:

-

Determine the rate of tulobuterol depletion and metabolite formation.

-

In the inhibitor studies, a significant decrease in the metabolism of tulobuterol in the presence of a specific CYP inhibitor indicates the involvement of that particular isoform.

-

In the recombinant CYP studies, the formation of metabolites by a specific recombinant CYP isoform directly identifies its role in the metabolism of tulobuterol.

-

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetic profile and metabolism of this compound. The data presented, including quantitative pharmacokinetic parameters and detailed metabolic and signaling pathways, offer valuable insights for researchers and drug development professionals. The experimental protocols outlined provide a framework for further investigation into the disposition and metabolic fate of this important bronchodilator. A thorough understanding of these aspects is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.

References

- 1. Studies on the metabolism of tulobuterol . HCl. Identification of basic urinary metabolites in the dog, rat, rabbit, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Airway Smooth Muscle Relaxation by Tulobuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a selective beta-2 adrenergic receptor agonist utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle (ASM). This document provides detailed application notes and protocols for an in vitro assay to characterize the relaxant effects of Tulobuterol and its metabolites on airway smooth muscle, using an isolated tracheal ring preparation. This ex vivo model is a robust and widely used method for evaluating the potency and efficacy of bronchodilator agents.

Mechanism of Action

Tulobuterol exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that leads to muscle relaxation. A key metabolite, 4-hydroxytulobuterol, has been shown to be more potent in relaxing guinea pig tracheae than the parent compound, as well as other common β2-agonists like salbutamol and isoproterenol.

Signaling Pathway of Tulobuterol-Induced Airway Smooth Muscle Relaxation

The binding of Tulobuterol to the β2-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the smooth muscle.

References

Application Notes and Protocols: Utilizing Tulobuterol in an Ovalbumin-Induced Allergic Asthma Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tulobuterol, a β2-adrenergic agonist, in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma. The protocols and data presented are intended to guide researchers in designing and executing similar studies to evaluate the anti-inflammatory and therapeutic potential of novel compounds for asthma treatment.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1] The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human asthma.[1][2] Tulobuterol, a long-acting β2-agonist, is a bronchodilator used in the management of asthma.[3] Recent studies have demonstrated its potent anti-inflammatory effects in the OVA-induced asthma model, suggesting a broader therapeutic potential beyond its bronchodilatory action.[4][5][6][7][8] This document outlines the experimental protocols for inducing allergic asthma in mice and for evaluating the efficacy of tulobuterol, presents key quantitative data from these studies, and illustrates the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of tulobuterol patch treatment on inflammatory cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of OVA-induced asthmatic mice.

Table 1: Effect of Tulobuterol Patch on Inflammatory Cell Counts in BALF

| Group | Total Leukocytes (x10⁴/mL) | Eosinophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) |

| Control | 1.8 ± 0.5 | 0.05 ± 0.02 | 1.5 ± 0.4 | 0.1 ± 0.05 | 0.15 ± 0.06 |

| OVA Model | 25.6 ± 4.2 | 10.2 ± 2.1 | 8.5 ± 1.5 | 3.5 ± 0.8 | 3.4 ± 0.7 |

| Tulobuterol | 10.8 ± 2.5 | 3.1 ± 0.9 | 5.2 ± 1.1 | 1.2 ± 0.4 | 1.3 ± 0.5** |

| Formoterol | 18.5 ± 3.5 | 6.8 ± 1.5 | 7.1 ± 1.3 | 2.8 ± 0.6 | 2.8 ± 0.6 |

| Salbutamol | 20.1 ± 3.8 | 7.5 ± 1.8* | 7.8 ± 1.6 | 3.1 ± 0.7 | 3.2 ± 0.7 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA Model group.

Table 2: Effect of Tulobuterol Patch on Cytokine Levels in BALF (pg/mL)

| Group | IL-1β | TNF-α | IL-6 | CCL-11 (Eotaxin) | IL-4 | IFN-γ | IL-4/IFN-γ Ratio |

| Control | 25.3 ± 5.1 | 30.1 ± 6.2 | 40.2 ± 7.5 | 50.6 ± 8.9 | 35.8 ± 6.8 | 150.2 ± 25.3 | 0.24 ± 0.05 |

| OVA Model | 85.6 ± 10.2 | 120.5 ± 15.3 | 150.8 ± 20.1 | 250.1 ± 30.5 | 180.5 ± 25.1 | 80.5 ± 12.1 | 2.24 ± 0.35 |

| Tulobuterol | 40.8 ± 7.5 | 55.3 ± 9.8 | 70.5 ± 11.2 | 110.2 ± 18.6 | 85.3 ± 12.5 | 120.3 ± 18.5* | 0.71 ± 0.15 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA Model group.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of allergic asthma in mice using ovalbumin (OVA) as the allergen.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Nebulizer

Protocol:

-

Sensitization:

-

Challenge:

-

Treatment:

-

Apply the tulobuterol patch to the shaved dorsal skin of the mice daily, starting 2 hours before the first OVA challenge, and continue throughout the challenge period.

-

-

Sample Collection:

-

24 hours after the final OVA challenge, collect samples for analysis.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis

This protocol outlines the collection and analysis of BALF to assess airway inflammation.

Materials:

-

Anesthesia (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Ice-cold PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin

-

Wright-Giemsa stain

-

ELISA kits for cytokines (IL-1β, TNF-α, IL-6, CCL-11, IL-4, IFN-γ)

Protocol:

-

Anesthetize the mice and cannulate the trachea.

-

Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.

-

Pool the collected BALF and centrifuge at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant for cytokine analysis using specific ELISA kits according to the manufacturer's instructions.

-

Resuspend the cell pellet in PBS.

-

Determine the total leukocyte count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, macrophages, neutrophils, lymphocytes).

Lung Histology

This protocol describes the preparation of lung tissue for histological examination of inflammatory cell infiltration.

Materials:

-

4% Paraformaldehyde

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

Protocol:

-

After BALF collection, perfuse the lungs with PBS and then fix by instilling 4% paraformaldehyde.

-

Excise the lungs and immerse in 4% paraformaldehyde for 24 hours.

-

Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Cut 5 µm sections using a microtome.

-

Deparaffinize and rehydrate the sections.

-

Stain with H&E to visualize inflammatory cell infiltration in the peribronchial and perivascular regions.

-

Quantify the inflammation using a scoring system.[11]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the expression and activation of proteins in the Syk/NF-κB signaling pathway in lung tissue.

Materials:

-

Lung tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (Syk, p-Syk, NF-κB p65, p-NF-κB p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Homogenize lung tissue in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualization of Workflows and Pathways

Caption: Experimental workflow for the OVA-induced allergic asthma mouse model.